2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate
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Overview
Description
2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluoroethyl group, a methoxypyridinyl moiety, and a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine-3-carboxaldehyde and 2-fluoroethylamine.
Formation of Intermediate: The first step involves the condensation of 5-methoxypyridine-3-carboxaldehyde with 2-fluoroethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Carbamate Formation: The final step involves the reaction of the amine with a carbamoyl chloride derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced products.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoroethyl N-[(5-chloropyridin-3-yl)methyl]carbamate
- 2-fluoroethyl N-[(5-bromopyridin-3-yl)methyl]carbamate
- 2-fluoroethyl N-[(5-aminopyridin-3-yl)methyl]carbamate
Uniqueness
2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate is unique due to the presence of the methoxypyridinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-fluoroethyl N-[(5-methoxypyridin-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O3/c1-15-9-4-8(5-12-7-9)6-13-10(14)16-3-2-11/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJARKFIOQNZGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CNC(=O)OCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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